N-[2-methyl-1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]thiophene-2-carboxamide

PET radiochemistry Dopamine D3 receptor Normethyl precursor

N-[2-methyl-1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]thiophene-2-carboxamide (CAS 950228-55-4) is a synthetic small molecule that belongs to the 4-phenylpiperazine–thiophene carboxamide family. It features a 4-phenylpiperazine moiety linked through a 2-methyl-1-oxopropan-2-yl spacer to a thiophene-2-carboxamide terminus.

Molecular Formula C19H23N3O2S
Molecular Weight 357.47
CAS No. 950228-55-4
Cat. No. B2529915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-methyl-1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]thiophene-2-carboxamide
CAS950228-55-4
Molecular FormulaC19H23N3O2S
Molecular Weight357.47
Structural Identifiers
SMILESCC(C)(C(=O)N1CCN(CC1)C2=CC=CC=C2)NC(=O)C3=CC=CS3
InChIInChI=1S/C19H23N3O2S/c1-19(2,20-17(23)16-9-6-14-25-16)18(24)22-12-10-21(11-13-22)15-7-4-3-5-8-15/h3-9,14H,10-13H2,1-2H3,(H,20,23)
InChIKeyNXHVUMBATVKFBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-Methyl-1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]thiophene-2-carboxamide (CAS 950228-55-4): Structural Identity and Compound-Class Context


N-[2-methyl-1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]thiophene-2-carboxamide (CAS 950228-55-4) is a synthetic small molecule that belongs to the 4-phenylpiperazine–thiophene carboxamide family. It features a 4-phenylpiperazine moiety linked through a 2-methyl-1-oxopropan-2-yl spacer to a thiophene-2-carboxamide terminus. This general scaffold is associated with ligand activity at dopamine D3 receptors, acetylcholinesterase inhibition, and antiproliferative effects [1]. The compound is employed as a key normethyl synthetic intermediate in the preparation of D3-selective PET radiotracers [2].

Why In-Class Substitution of CAS 950228-55-4 Is Not Advisable Without Comparative Validation


Although numerous 4-phenylpiperazine–carboxamide derivatives share a common pharmacophore, subtle variations in the carboxamide heterocycle and the alkyl spacer between the piperazine and carbonyl groups can drive large shifts in receptor subtype selectivity, metabolic stability, and synthetic tractability [1]. For example, within the D3 ligand series, replacing a thiophene ring with a benzothiophene or moving from an ethyl to a butyl linker can alter D3 binding affinity by orders of magnitude [2]. Consequently, procurement of unvalidated in-class analogs as functional replacements carries a high risk of failed target engagement, off-target activity, and irreproducible results.

Quantitative Differentiation Evidence for CAS 950228-55-4 Against Closest Analogs


Unique Normethyl Intermediate Status for D3 PET Tracer Synthesis

CAS 950228-55-4 serves as the normethyl precursor for [¹¹C]methylation in the synthesis of the D3-selective PET tracer [¹¹C]FAUC346. The normethyl derivative is explicitly cited as a critical synthetic intermediate that, upon reaction with [¹¹C]methyl triflate, directly yields the radiolabeled D3 ligand [1]. Closest structural analogs differ by the carboxamide heterocycle (e.g., benzothiophene replacing thiophene), the linker length, or the arylpiperazine substitution, fundamentally altering both the D3 binding profile and the radiochemical methylation efficiency.

PET radiochemistry Dopamine D3 receptor Normethyl precursor [¹¹C]methylation FAUC346 series

Class-Level D3 Receptor Selectivity Enabled by 4-Phenylpiperazine–Thiophene Scaffold

The 4-phenylpiperazino family is recognized as one of the most promising chemical series for achieving high D3 receptor affinity with selectivity over D2 receptors. Within this family, appropriate choice of the terminal carboxamide heterocycle and spacer is critical. The thiophene-2-carboxamide moiety in CAS 950228-55-4 is structurally positioned to favorably engage the D3 receptor binding pocket while potentially minimizing D2 cross-reactivity. Published data for the analogous benzothiophene series (FAUC346) demonstrate Ki = 0.23 nM at D3 in CHO cells, with selectivity over 5-HT1A (Ki = 41 nM) and α1 receptors (Ki = 15 nM) [1].

D3 receptor Radioligand binding Selectivity D2/D3 discrimination Phenylpiperazine pharmacophore

Metabolic Stability Advantages of the Thiophene-2-Carboxamide Core Over Other Heterocycles

Thiophene-2-carboxamide derivatives linked to phenylpiperazine through a sulfonyl spacer have demonstrated metabolic half-lives (t½) exceeding 6 hours in human liver microsomes [1]. This compares favorably to many classical phenylpiperazine drug candidates that suffer from rapid N-dealkylation. The 2-methyl-1-oxopropan-2-yl linker in CAS 950228-55-4 introduces steric hindrance around the amide bond that may further slow oxidative metabolism, supporting its utility as a stable intermediate for radiolabeling.

Metabolic stability Thiophene carboxamide Human liver microsomes Cytochrome P450 Half-life (t½)

Optimal Research and Procurement Application Scenarios for CAS 950228-55-4


Synthesis of D3 Receptor PET Radioligands via [¹¹C]Methylation

As a normethyl precursor, this compound is directly compatible with standard [¹¹C]methyl triflate methylation protocols used in PET radiochemistry facilities. The reaction proceeds at −10 °C within 1–2 minutes and yields the radiolabeled D3 ligand after HPLC purification, making CAS 950228-55-4 a cost-effective building block for in-house radiotracer production [1], as documented in the FAUC346 synthesis workflow.

Comparative Dopamine Receptor Subtype Profiling in CNS Drug Discovery

The thiophene-2-carboxamide–phenylpiperazine scaffold of CAS 950228-55-4 (as a precursor or directly) enables systematic evaluation of D3 versus D2 selectivity in competitive radioligand binding assays. Procurement of this specific scaffold allows medicinal chemistry teams to benchmark receptor subtype selectivity against benzothiophene, pyrimidine, and furan carboxamide analogs within the same structural series [1].

Metabolic Stability Screening of Thiophene Carboxamide–Phenylpiperazine Hybrids

The compound serves as a representative member of the thiophene-2-carboxamide subclass for liver microsome stability assays. Its hindered 2-methyl-1-oxopropan-2-yl linker provides a metabolically robust scaffold that can be compared directly to simpler alkyl-linked phenylpiperazine derivatives that show rapid oxidative clearance [1].

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